4-(Dipropylamino)benzenediazonium tetrafluoroborate
CAS No.: 5059-80-3
Cat. No.: VC16975851
Molecular Formula: C12H18BF4N3
Molecular Weight: 291.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5059-80-3 |
---|---|
Molecular Formula | C12H18BF4N3 |
Molecular Weight | 291.10 g/mol |
IUPAC Name | 4-(dipropylamino)benzenediazonium;tetrafluoroborate |
Standard InChI | InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1 |
Standard InChI Key | RDTDIKYQWZGNFN-UHFFFAOYSA-N |
Canonical SMILES | [B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(dipropylamino)benzenediazonium tetrafluoroborate is C₁₂H₁₈N₃·BF₄, with a calculated molecular weight of 291.11 g/mol. The compound consists of a benzenediazonium core where one hydrogen atom on the benzene ring is replaced by a dipropylamino group (-N(C₃H₇)₂), and the diazonium (N₂⁺) group is stabilized by the tetrafluoroborate (BF₄⁻) anion.
Crystallographic Insights
Crystallographic studies on benzenediazonium tetrafluoroborate derivatives reveal a planar geometry for the diazonium group, with an N-N bond length of approximately 1.083 Å . The dipropylamino substituent introduces steric bulk, likely distorting the benzene ring’s planarity and influencing packing in the solid state. X-ray diffraction data for analogous compounds suggest a monoclinic crystal system (space group P2₁/n) with unit cell parameters extrapolated to:
Spectroscopic Properties
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UV-Vis Absorption: The dipropylamino group acts as a strong electron donor, red-shifting the π→π* transition of the diazonium moiety. For 4-(dimethylamino)benzenediazonium tetrafluoroborate, this transition occurs near 450 nm , suggesting a similar or slightly bathochromically shifted absorption for the dipropyl derivative due to increased electron-donating capacity.
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IR Spectroscopy: Key stretches include:
Synthesis and Stability
Synthetic Pathways
The synthesis follows a two-step protocol analogous to benzenediazonium tetrafluoroborate derivatives:
The tetrafluoroborate salt is preferred over chloride due to superior thermal stability (decomposition temperature >150°C vs. ~120°C for chloride) .
Stability Considerations
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Thermal Stability: Decomposition initiates at 160–170°C, releasing nitrogen gas and forming aryl radicals.
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Light Sensitivity: Prolonged UV exposure induces homolytic cleavage of the N≡N⁺ bond, necessitating storage in amber glass under inert atmosphere .
Reactivity and Functionalization
Nucleophilic Substitution
The diazonium group serves as a leaving group, enabling aryl functionalization via Sandmeyer, Schiemann, or Gomberg–Bachmann reactions . For example:
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Azo Coupling:
Electrophilic attack on electron-rich aromatics (e.g., phenol, aniline) yields diaryl azo dyes .
Electrochemical Reduction
Cyclic voltammetry of analogous diazonium salts reveals a one-electron reduction wave at -0.2 V vs. SCE, corresponding to:
.
Applications in Organic Synthesis
Polymer Functionalization
Surface grafting via electrochemical reduction enables covalent attachment of aryl groups to conductive substrates (e.g., carbon nanotubes, gold electrodes) . The dipropylamino group enhances solubility in nonpolar media, facilitating monolayer formation.
Heterocycle Synthesis
Reaction with enolates or nitriles yields indoles, pyrazoles, and triazenes. For instance:
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